molecular formula C9H6BrNO3 B1523398 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one CAS No. 723760-74-5

5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one

Cat. No. B1523398
M. Wt: 256.05 g/mol
InChI Key: MUTOBVAOAKQKMD-UHFFFAOYSA-N
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Patent
US07482484B2

Procedure details

Fuming nitric acid (166 ml) is cooled to −15° C., and 5-bromoindan-1-one (25 g, 0.118 mol) is then added portionwise. After stirring for 4 hours 30 minutes at between −10° C. and −15° C., the reaction mass is poured into ice-cold water (1600 ml).
Quantity
166 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[Br:5][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[C:11](=[O:15])[CH2:10][CH2:9]2>>[Br:5][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][C:14]=1[N+:1]([O-:4])=[O:2])[C:11](=[O:15])[CH2:10][CH2:9]2

Inputs

Step One
Name
Quantity
166 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C=C2CCC(C2=CC1)=O
Step Three
Name
ice
Quantity
1600 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 4 hours 30 minutes at between −10° C. and −15° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC=1C=C2CCC(C2=CC1[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.